molecular formula C7H5BrCl2 B1373346 2-Bromo-1,3-dichloro-5-methylbenzene CAS No. 19393-93-2

2-Bromo-1,3-dichloro-5-methylbenzene

Cat. No. B1373346
CAS RN: 19393-93-2
M. Wt: 239.92 g/mol
InChI Key: NLELAEOQIKWPNY-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dichloro-5-methylbenzene is a chemical compound with the molecular formula C7H5BrCl2. It has a molecular weight of 239.93 g/mol . This compound is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The InChI code for 2-Bromo-1,3-dichloro-5-methylbenzene is 1S/C7H5BrCl2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 . The Canonical SMILES is CC1=C(C=C(C=C1Cl)Br)Cl .


Physical And Chemical Properties Analysis

2-Bromo-1,3-dichloro-5-methylbenzene is a white to yellow solid . It has a density of 1.645±0.06 g/cm3 .

Scientific Research Applications

Electrochemical Reductive Cleavage

The electrochemical reductive cleavage of carbon-halogen bonds in compounds similar to 2-Bromo-1,3-dichloro-5-methylbenzene has been a subject of study. For instance, the cleavage of carbon–iodine and carbon–chlorine bonds in 5-bromo-1,3-dichloro-2-iodobenzene has been analyzed using the Marcus theory of outer sphere electron transfer (Prasad & Sangaranarayanan, 2004).

Thermochemistry of Halogen-Substituted Methylbenzenes

The vaporization, fusion, and sublimation enthalpies of various halogen-substituted methylbenzenes, including compounds structurally related to 2-Bromo-1,3-dichloro-5-methylbenzene, have been studied. This research helps in understanding the thermochemical properties of such compounds (Verevkin et al., 2015).

Regioselective Bromination

Studies have been conducted on the regioselective bromination of dimethylbenzenes and their conversion into various derivatives. This includes the synthesis of new sulfur-containing quinone derivatives, demonstrating the utility of bromination reactions in synthetic chemistry (Aitken et al., 2016).

Triazidation Processes

Research into the selective defluorination and triazidation of halogen-substituted benzenes, including compounds analogous to 2-Bromo-1,3-dichloro-5-methylbenzene, has been explored. These compounds have potential applications in organic synthesis and photochemical preparation of new organic materials (Chapyshev & Chernyak, 2013).

Synthesis of Polyethers

The synthesis of hyperbranched polyethers using compounds like 5-(Bromomethyl)-1,3-dihydroxybenzene demonstrates the application of halogen-substituted benzenes in polymer chemistry. Such polymers can be modified for various applications (Uhrich et al., 1992).

Halogenation and Functionalization

Studies on the halogenation and functionalization of various substituted benzenes, including dihalobenzenes, provide insights into chemical transformations that are valuable in organic synthesis (Heiss et al., 2003).

Solute-Solvent Complexation

Research on the dynamics of solute-solvent complexation involving halogen-substituted benzenes has been conducted using advanced spectroscopic methods. This research contributes to understanding fast chemical exchange processes (Zheng et al., 2005).

Safety And Hazards

This compound is classified as a skin irritant (Category 2), serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. If it comes in contact with the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-bromo-1,3-dichloro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLELAEOQIKWPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10706369
Record name 2-Bromo-1,3-dichloro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,3-dichloro-5-methylbenzene

CAS RN

19393-93-2
Record name 2-Bromo-1,3-dichloro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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